2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Overview
Description
2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which then undergoes electrophilic cyclization to yield the desired pyrazolopyridine structure . This process often involves the use of boronic acids and alkylation reactions to introduce various substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, boronic acids for Suzuki coupling, and various alkylating agents . Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted pyrazolopyridines with different functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against cancer cell lines such as K562, MV4-11, and MCF-7. It induces apoptosis and inhibits cell proliferation, making it a promising candidate for cancer therapy.
Materials Science: The compound’s unique structure allows it to be used in the development of advanced materials with specific properties, such as fluorescence for pH sensing.
Biological Research: It can be used as a molecular probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, leading to apoptosis in cancer cells . The compound also affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the substituents on the rings.
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: This compound is structurally similar but has a phenyl group instead of an isopropyl group.
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride: This compound has a methyl group instead of an isopropyl group and is often used in different research applications.
Uniqueness
The uniqueness of 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid lies in its specific substituents and the resulting biological activity
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-6(2)13-9(10(14)15)7-5-11-4-3-8(7)12-13/h6,11H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
MSOYEGNUGJSEBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CNCCC2=N1)C(=O)O |
Origin of Product |
United States |
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